molecular formula C18H27N3O B14555066 N-(2,4-Dimethyldecahydropyrido[1,2-a][1,4]diazepin-4-yl)benzamide CAS No. 62175-93-3

N-(2,4-Dimethyldecahydropyrido[1,2-a][1,4]diazepin-4-yl)benzamide

Cat. No.: B14555066
CAS No.: 62175-93-3
M. Wt: 301.4 g/mol
InChI Key: LDRAFKATQVSWRW-UHFFFAOYSA-N
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Description

N-(2,4-Dimethyldecahydropyrido[1,2-a][1,4]diazepin-4-yl)benzamide: is a chemical compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties . This compound, in particular, has a unique structure that combines a pyrido[1,2-a][1,4]diazepine ring system with a benzamide moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dimethyldecahydropyrido[1,2-a][1,4]diazepin-4-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow chemistry techniques, which offer advantages such as improved reaction control, scalability, and safety. Continuous flow synthesis has been successfully applied to the production of various benzodiazepines, including diazepam and its derivatives .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dimethyldecahydropyrido[1,2-a][1,4]diazepin-4-yl)benzamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzamide moiety can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or diazepine derivatives.

Scientific Research Applications

N-(2,4-Dimethyldecahydropyrido[1,2-a][1,4]diazepin-4-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-Dimethyldecahydropyrido[1,2-a][1,4]diazepin-4-yl)benzamide involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects . The molecular targets include the GABA-A receptor subunits, which play a crucial role in mediating the compound’s pharmacological effects.

Comparison with Similar Compounds

Properties

CAS No.

62175-93-3

Molecular Formula

C18H27N3O

Molecular Weight

301.4 g/mol

IUPAC Name

N-(2,4-dimethyl-1,3,5,7,8,9,10,10a-octahydropyrido[1,2-a][1,4]diazepin-4-yl)benzamide

InChI

InChI=1S/C18H27N3O/c1-18(19-17(22)15-8-4-3-5-9-15)13-20(2)12-16-10-6-7-11-21(16)14-18/h3-5,8-9,16H,6-7,10-14H2,1-2H3,(H,19,22)

InChI Key

LDRAFKATQVSWRW-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CC2CCCCN2C1)C)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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